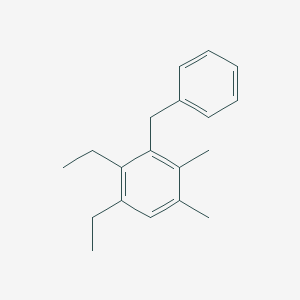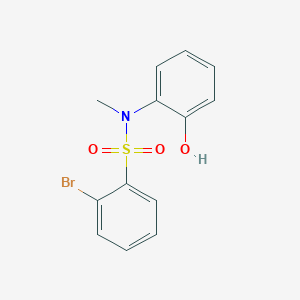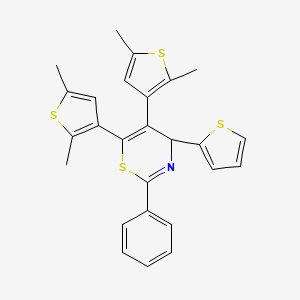
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and an ethanesulfonyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethanesulfonyl chloride.
Formation of Triazole Ring: The 3-bromophenylhydrazine is reacted with an appropriate precursor to form the triazole ring. This step often involves cyclization reactions under controlled conditions.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl chloride is then introduced to the triazole ring through a sulfonylation reaction. This step requires the presence of a base to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the sulfonyl group.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, it is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromophenyl and ethanesulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: This compound has a bromine atom in the para position of the phenyl ring, which can affect its reactivity and binding properties.
3-(3-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
3-(3-Bromophenyl)-5-(methylsulfonyl)-1H-1,2,4-triazole: The substitution of the ethanesulfonyl group with a methylsulfonyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
924663-93-4 |
|---|---|
Formule moléculaire |
C10H10BrN3O2S |
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clé InChI |
UAYXOZDKTVIDQN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


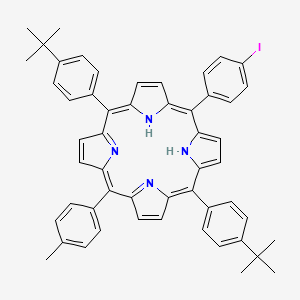
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
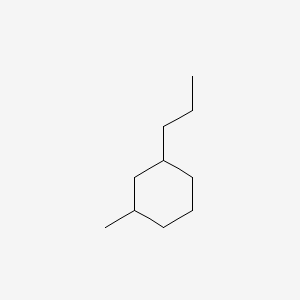
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
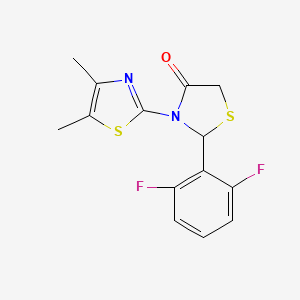
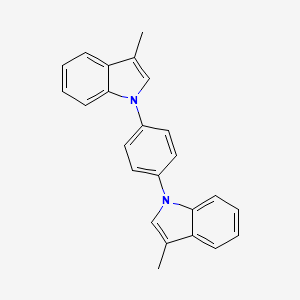
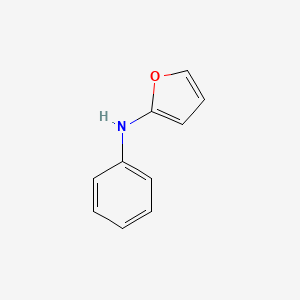
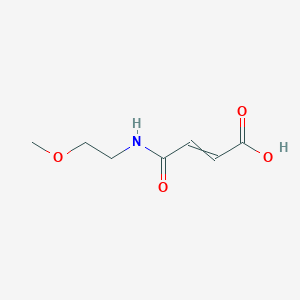
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
